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molecular formula C8H8FNO3 B1373816 4-Amino-2-fluoro-5-methoxybenzoic acid CAS No. 1001346-91-3

4-Amino-2-fluoro-5-methoxybenzoic acid

Cat. No. B1373816
M. Wt: 185.15 g/mol
InChI Key: AOFWIQANMFITAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

2-fluoro-5-methoxy-4-nitrobenzoic acid (Intermediate 12; 7.76 g, 36.1 mmol) was stirred and dissolved in ethanol (200 mL) over 5% Pd/C (770 mg) and hydrogenated at ambient temperature for 4 hours. During this time product precipitated in the reaction. DMF (20 mL) was added to give a solution. The catalyst was filtered off and washed with EtOH and the solvent evaporated. The residue was triturated with diethyl ether to yield the title compound as a dark brown solid (3.06 g, 46%)
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
770 mg
Type
catalyst
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>C(O)C.[Pd]>[NH2:11][C:9]1[C:8]([O:14][CH3:15])=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([F:1])[CH:10]=1

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
770 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During this time product precipitated in the reaction
ADDITION
Type
ADDITION
Details
DMF (20 mL) was added
CUSTOM
Type
CUSTOM
Details
to give a solution
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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